molecular formula C9H9BrN2O B13200491 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13200491
M. Wt: 241.08 g/mol
InChI Key: NMRXSNNIBZXOCM-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one: is a chemical compound with the molecular formula C9H9BrN2O It is a derivative of tetrahydroquinoline, featuring an amino group at the 3-position and a bromine atom at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-7-bromoaniline with a suitable carbonyl compound, followed by cyclization to form the tetrahydroquinoline ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under reflux conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one serves as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in the study of biological systems, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery research.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and bromine groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cell surface or intracellular receptors, affecting signal transduction pathways.

    Pathways: The compound’s effects on specific pathways would depend on its target, potentially influencing processes like cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

  • 3-Amino-1,2,3,4-tetrahydroquinolin-2-one
  • 7-Fluoro-3,4-dihydroquinolin-2-one
  • 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Comparison: Compared to its analogs, 3-amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both an amino group and a bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, while the amino group can engage in hydrogen bonding, making this compound versatile in various chemical and biological contexts.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-amino-7-bromo-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6/h1-2,4,7H,3,11H2,(H,12,13)

InChI Key

NMRXSNNIBZXOCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Br)N

Origin of Product

United States

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